molecular formula C17H13N3O2S2 B2674416 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1208717-61-6

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2674416
CAS No.: 1208717-61-6
M. Wt: 355.43
InChI Key: LHPMKMJPMPNQJX-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran ring system, a thiazole ring, and a thiophenylmethyl group, making it a subject of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the construction of the benzofuran core This can be achieved through the cyclization of o-hydroxybenzaldehydes with thiourea derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran or thiazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or halides, with conditions tailored to the specific reactivity of the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored in the context of antimicrobial, antitumor, and antioxidant properties.

  • Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of benzofuran, thiazole, and thiophenylmethyl groups. Similar compounds include:

  • Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.

  • Thiazole derivatives: Compounds containing the thiazole ring but lacking the benzofuran or thiophenylmethyl groups.

  • Thiophenylmethyl derivatives: Compounds with the thiophenylmethyl group but different core structures.

The uniqueness of this compound lies in its ability to combine these three structural elements, leading to distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-16(18-9-12-5-3-7-23-12)20-17-19-13(10-24-17)15-8-11-4-1-2-6-14(11)22-15/h1-8,10H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMKMJPMPNQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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